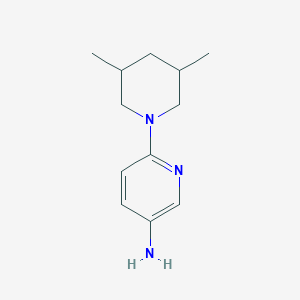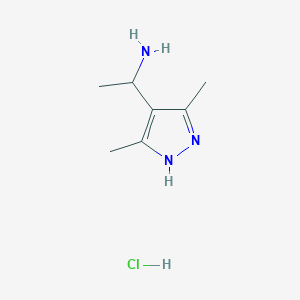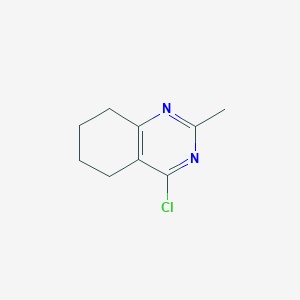
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
説明
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (4-CMTQ) is an organic compound that belongs to the family of quinazolines. It is a heterocyclic aromatic compound, which are compounds that contain a ring of atoms that contain both carbon and nitrogen. 4-CMTQ has been increasingly studied and used in recent years due to its unique properties and potential applications.
科学的研究の応用
X-ray Mapping in Heterocyclic Design
- The compound 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline has been studied through X-ray diffraction methods for its structural properties in heterocyclic design. This research aids in understanding the molecular structure and potential applications in various fields, including material science and pharmaceuticals (Albov, Rybakov, Babaev, & Aslanov, 2004).
Synthesis and Characterization
- Synthesis of novel compounds involving 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline is an area of interest. One study involved the synthesis of twenty 2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolines, demonstrating the compound’s versatility in forming various derivatives (Tonkikh, Strakov, & Petrova, 2000).
In Vitro Activities Against Plasmodium falciparum
- The compound shows potential in the medical field. A study tested the activities of derivatives of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline against Plasmodium falciparum, indicating its potential use in antimalarial therapies (Ommeh, Nduati, Mberu, Kokwaro, Marsh, Rosowsky, & Nzila, 2004).
Catalytic and Chemical Reactions
- Research also includes the compound's use in catalytic and chemical reactions. One study explored the catalytic action of azolium salts, using 4-chloroquinazolines (including 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline) in aroylation reactions with aromatic aldehydes (Miyashita, Matsuda, Iijima, & Higashino, 1992).
Corrosion Inhibition
- The compound has applications in materials science, specifically in corrosion inhibition. A study examined the use of quinazoline derivatives, including 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline, as corrosion inhibitors for mild steel, indicating its utility in industrial applications (Kumar, Prashanth, Mohana, Jagadeesha, Raghu, Lokanath, Mahesha, & Kumar, 2020).
Synthesis of Anticancer Agents
- There is ongoing research into the synthesis of anticancer agents using 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline. One study focused on synthesizing novel nonclassical inhibitors of dihydrofolate reductase, demonstrating its potential in cancer treatment (Gangjee, Zaveri, Kothare, & Queener, 1995).
特性
IUPAC Name |
4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACCUIMOFKWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599483 | |
| Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |
CAS RN |
90561-38-9 | |
| Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

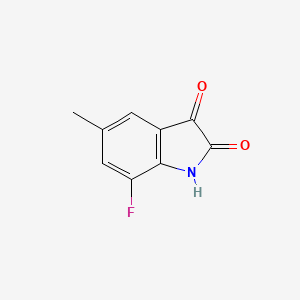
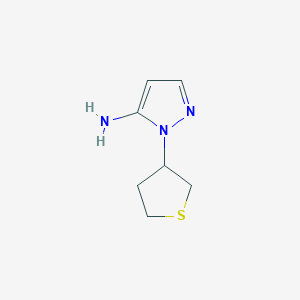
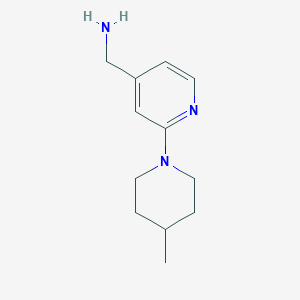
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1368018.png)
![N-[(5-bromofuran-2-yl)methyl]cyclopropanamine](/img/structure/B1368020.png)
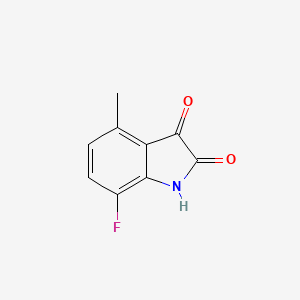
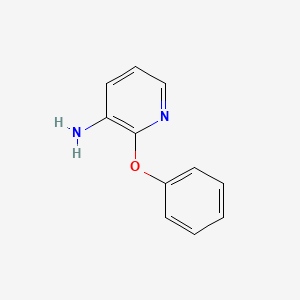
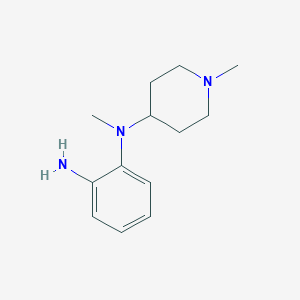
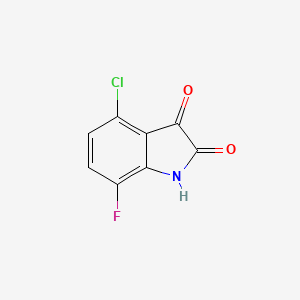
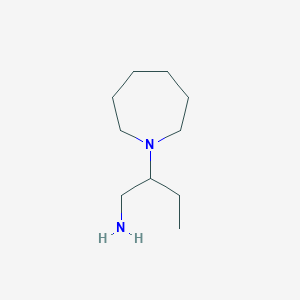
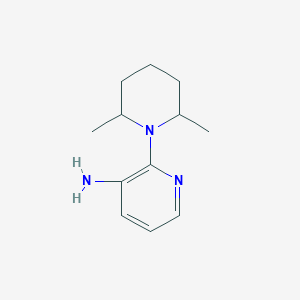
![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)
